5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt
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Overview
Description
5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is a barbiturate derivative known for its sedative and hypnotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt typically involves the reaction of 5-allyl-5-(sec-pentyl)barbituric acid with a calcium salt. The barbituric acid derivative can be synthesized through a multi-step process that includes the alkylation of barbituric acid with allyl and sec-pentyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of industrial reactors, precise temperature control, and purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted barbituric acid derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying barbiturate chemistry.
Biology: It has been investigated for its effects on biological systems, including its interaction with enzymes and receptors.
Industry: It may be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction increases the duration of time for which the chloride ion channel remains open, resulting in prolonged inhibitory effects at the postsynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(sec-pentyl)barbituric acid, calcium salt
- Phenobarbital
- Talbutal
Uniqueness
5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is unique due to its specific substitution pattern with allyl and sec-pentyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its calcium salt form may also influence its solubility and bioavailability .
Properties
CAS No. |
93962-56-2 |
---|---|
Molecular Formula |
C12H16CaN2O3 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
calcium;6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H18N2O3.Ca/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+2/p-2 |
InChI Key |
SEUAKVPEONKKAU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC=C.[Ca+2] |
Origin of Product |
United States |
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